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Compound of Interest

Compound Name: Benzene, [2-(methylthio)ethyl]-

Cat. No.: B3054268 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for

Benzene, [2-(methylthio)ethyl]-, also known as methyl 2-phenylethyl sulfide. The data

presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), are predicted based on established principles of spectroscopic analysis

and data from analogous compounds. This document is intended for researchers, scientists,

and professionals in drug development who require a detailed understanding of the structural

characterization of this molecule.

Chemical Structure
IUPAC Name: Benzene, [2-(methylthio)ethyl]- Common Name: Methyl 2-phenylethyl sulfide

CAS Number: 5925-63-3[1] Molecular Formula: C₉H₁₂S[1][2] Molecular Weight: 152.26 g/mol

[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The predicted ¹H and ¹³C NMR data for Benzene, [2-(methylthio)ethyl]- are

presented below.

Predicted ¹H NMR Data
The proton NMR spectrum is expected to show four distinct signals corresponding to the

different types of protons in the molecule.

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 7.35 - 7.20 Multiplet 5H C₆H₅-

~ 2.90 Triplet 2H -CH₂-CH₂-S-

~ 2.70 Triplet 2H -CH₂-CH₂-S-

~ 2.10 Singlet 3H -S-CH₃

Predicted ¹³C NMR Data
The carbon-13 NMR spectrum is expected to display six signals, corresponding to the six

chemically non-equivalent carbon atoms.

Chemical Shift (δ) (ppm) Assignment

~ 141.0 C-CH₂- (Aromatic C1)

~ 128.8 Aromatic C-H

~ 128.5 Aromatic C-H

~ 126.3 Aromatic C-H

~ 36.0 -CH₂-CH₂-S-

~ 34.0 -CH₂-CH₂-S-

~ 15.5 -S-CH₃
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for Benzene, [2-(methylthio)ethyl]- are listed below.

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2980 - 2850 Medium Aliphatic C-H Stretch

~ 1600, 1495, 1450 Medium-Weak Aromatic C=C Bending

~ 740, 700 Strong
C-H Out-of-plane Bending

(Monosubstituted Benzene)

~ 700 - 600 Weak C-S Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Fragmentation Pattern
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and

several characteristic fragment ions.

m/z Predicted Fragment Ion

152 [C₉H₁₂S]⁺ (Molecular Ion)

105 [C₇H₇]⁺ (Tropylium ion, from benzylic cleavage)

91 [C₇H₇]⁺ (Rearrangement to Tropylium ion)

77 [C₆H₅]⁺ (Phenyl cation)

61 [CH₂SCH₃]⁺
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean vial.

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

Filter the solution through a pipette with a small cotton or glass wool plug directly into a

clean 5 mm NMR tube to remove any particulate matter.

The final solution height in the NMR tube should be approximately 4-5 cm.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

Set the acquisition parameters (e.g., number of scans, pulse sequence, spectral width,

relaxation delay).

Acquire the spectrum.
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Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).

Place a second salt plate on top to create a thin liquid film.

Ensure there are no air bubbles in the film.

Data Acquisition:

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Data Processing:

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
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Introduce a small amount of the sample into the mass spectrometer, typically via direct

infusion or after separation by gas chromatography (GC-MS).

The sample is vaporized in a high vacuum environment.

The gaseous molecules are bombarded with a high-energy electron beam (typically 70

eV), causing the ejection of an electron to form a molecular ion (a radical cation).

Mass Analysis:

The positively charged molecular ions and fragment ions are accelerated by an electric

field.

The ions are then passed through a magnetic or electric field in the mass analyzer, which

separates them based on their mass-to-charge (m/z) ratio.

Detection:

The separated ions are detected, and their abundance is recorded.

The resulting data is plotted as a mass spectrum, which shows the relative abundance of

ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chembk.com [chembk.com]

2. Page loading... [wap.guidechem.com]

To cite this document: BenchChem. [Spectroscopic Analysis of Benzene, [2-
(methylthio)ethyl]-: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3054268?utm_src=pdf-body-img
https://www.benchchem.com/product/b3054268?utm_src=pdf-custom-synthesis
https://www.chembk.com/en/chem/Benzene,%20[2-(methylthio)ethyl]-
https://wap.guidechem.com/encyclopedia/methyl-2-phenylethyl-sulfide-dic488410.html
https://www.benchchem.com/product/b3054268#spectroscopic-data-nmr-ir-ms-of-benzene-2-methylthio-ethyl
https://www.benchchem.com/product/b3054268#spectroscopic-data-nmr-ir-ms-of-benzene-2-methylthio-ethyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b3054268#spectroscopic-data-nmr-ir-ms-of-benzene-
2-methylthio-ethyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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